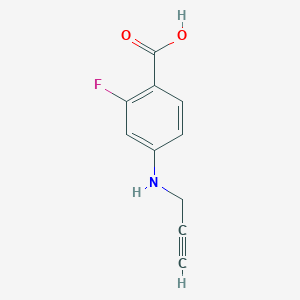

2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid, also known as PF-06463922, is a small molecule inhibitor of the protein kinase called MAP4K4. This kinase is involved in various cellular processes such as inflammation, immune response, and metabolism. The inhibition of MAP4K4 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.

Wirkmechanismus

2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid is a selective inhibitor of MAP4K4, which is a member of the MAP kinase family. MAP4K4 is involved in various cellular processes, including inflammation, immune response, and metabolism. The inhibition of MAP4K4 by 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid leads to the activation of the AMPK pathway, which is involved in energy metabolism and has been implicated in the pathogenesis of various diseases.

Biochemical and Physiological Effects:

2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid has been shown to have several biochemical and physiological effects in various preclinical models. In pancreatic cancer cells, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In obese mice, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid improves glucose tolerance and insulin sensitivity by activating the AMPK pathway in skeletal muscle.

Vorteile Und Einschränkungen Für Laborexperimente

2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid has several advantages for lab experiments, including its selectivity for MAP4K4 and its ability to activate the AMPK pathway. However, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid has some limitations, including its low solubility and stability, which may affect its efficacy in vivo.

List of

Zukünftige Richtungen

1. Further studies are needed to investigate the efficacy of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid in various preclinical models of cancer, diabetes, and cardiovascular disorders.

2. The development of more potent and selective inhibitors of MAP4K4 may lead to improved therapeutic outcomes.

3. The identification of biomarkers of response to 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid may help to identify patients who are most likely to benefit from this therapy.

4. The combination of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid with other therapies may lead to improved therapeutic outcomes.

5. The investigation of the safety and toxicity of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid in preclinical models is essential for its clinical development.

In conclusion, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid is a small molecule inhibitor of MAP4K4, which has shown promising results in various preclinical models of cancer, diabetes, and cardiovascular disorders. The inhibition of MAP4K4 by 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid leads to the activation of the AMPK pathway, which is involved in energy metabolism and has been implicated in the pathogenesis of various diseases. Further studies are needed to investigate the efficacy and safety of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid in preclinical models and to identify biomarkers of response to this therapy.

Synthesemethoden

The synthesis of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluoro-4-iodobenzoic acid with propargylamine to form the corresponding amide. This intermediate is then treated with sodium hydride and propargyl bromide to form the final product, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid. The overall yield of the synthesis is around 20%.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid has been extensively studied in various preclinical models and has shown promising results in the treatment of several diseases. In a study published in the journal Cell, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid was shown to inhibit the growth of pancreatic cancer cells both in vitro and in vivo. The study also demonstrated that the inhibition of MAP4K4 by 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid led to the activation of the AMPK pathway, which is involved in energy metabolism and has been implicated in cancer growth.

In another study published in the journal Nature, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid was shown to improve glucose tolerance and insulin sensitivity in obese mice. The study also demonstrated that the inhibition of MAP4K4 by 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid led to the activation of the AMPK pathway in skeletal muscle, which is involved in glucose metabolism.

Eigenschaften

CAS-Nummer |

173951-98-9 |

|---|---|

Produktname |

2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid |

Molekularformel |

C10H8FNO2 |

Molekulargewicht |

193.17 g/mol |

IUPAC-Name |

2-fluoro-4-(prop-2-ynylamino)benzoic acid |

InChI |

InChI=1S/C10H8FNO2/c1-2-5-12-7-3-4-8(10(13)14)9(11)6-7/h1,3-4,6,12H,5H2,(H,13,14) |

InChI-Schlüssel |

QJFAIJPVHRJWFZ-UHFFFAOYSA-N |

SMILES |

C#CCNC1=CC(=C(C=C1)C(=O)O)F |

Kanonische SMILES |

C#CCNC1=CC(=C(C=C1)C(=O)O)F |

Synonyme |

Benzoic acid, 2-fluoro-4-(2-propynylamino)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)

![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)

![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)